

7-Acetoxy-1-methylquinolinium iodide physical and chemical properties

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Compound of Interest

Compound Name: 7-Acetoxy-1-methylquinolinium
iodide

Cat. No.: B1366000

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An In-depth Technical Guide to 7-Acetoxy-1-methylquinolinium iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Acetoxy-1-methylquinolinium iodide (AMQI) is a notable fluorogenic substrate utilized extensively in biochemical assays for the detection of cholinesterase activity. Its hydrolysis by cholinesterases yields a fluorescent product, enabling sensitive quantification of enzyme activity and the screening of potential inhibitors. This technical guide provides a comprehensive overview of the physical and chemical properties of AMQI, detailed experimental protocols for its use, and an exploration of its role in the context of cholinergic signaling.

Core Physical and Chemical Properties

7-Acetoxy-1-methylquinolinium iodide is a solid, powdered organic compound. Key identifying information and physical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	7270-83-9	[1][2][3]
Molecular Formula	C ₁₂ H ₁₂ INO ₂	[2]
Molecular Weight	329.13 g/mol	[2][3]
Appearance	Solid Powder	[2]
Melting Point	222 °C	
Solubility	Soluble in DMF	
Purity	≥98%	[2][3]

Spectroscopic and Analytical Data

While specific spectra for **7-Acetoxy-1-methylquinolinium iodide** are not readily available in public databases, analogous compound data and supplier information suggest that detailed spectral analyses are obtainable. Commercial suppliers often provide NMR, HPLC, and LC-MS data upon request[4].

Fluorescence Properties

The primary application of AMQI lies in its fluorescence upon enzymatic hydrolysis. The acetoxy group is cleaved by cholinesterase, yielding a fluorescent product.

Parameter	Wavelength (nm)	Reference(s)
Excitation (Ex)	320	[2][5]
Emission (Em)	410	[2][5]

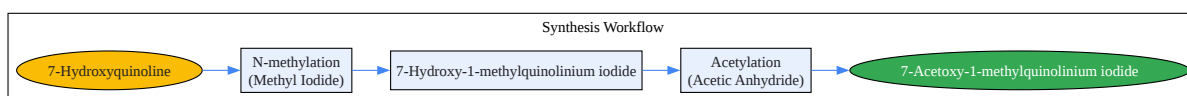
Experimental Protocols

Synthesis of 7-Acetoxy-1-methylquinolinium iodide

A detailed, peer-reviewed synthesis protocol for **7-Acetoxy-1-methylquinolinium iodide** is not widely published. However, based on the synthesis of similar quinolinium compounds, a plausible synthetic route would involve a two-step process:

- N-methylation of 7-hydroxyquinoline: 7-hydroxyquinoline is reacted with methyl iodide to form 7-hydroxy-1-methylquinolinium iodide.
- Acetylation of the hydroxyl group: The resulting 7-hydroxy-1-methylquinolinium iodide is then acetylated using acetic anhydride or acetyl chloride to yield the final product, **7-Acetoxy-1-methylquinolinium iodide**.

A generalized workflow for this synthesis is presented below.



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A plausible synthetic workflow for **7-Acetoxy-1-methylquinolinium iodide**.

Fluorometric Assay for Cholinesterase Activity

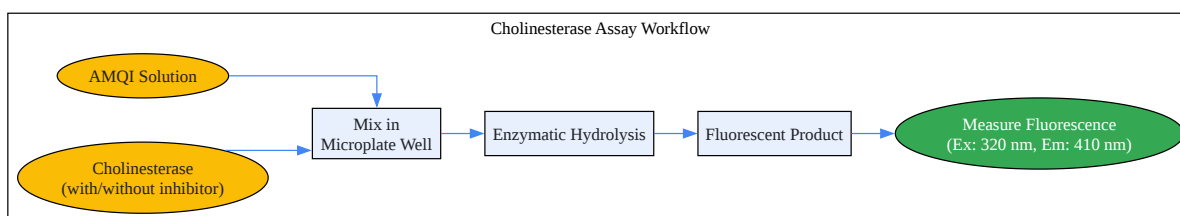
AMQI is a substrate for the fluorometric determination of cholinesterase activity. The hydrolysis of the non-fluorescent AMQI by cholinesterase produces a fluorescent product, allowing for the kinetic measurement of enzyme activity. This assay is particularly useful for high-throughput screening of cholinesterase inhibitors[5][6].

Materials:

- **7-Acetoxy-1-methylquinolinium iodide (AMQI)** stock solution
- Cholinesterase enzyme (e.g., acetylcholinesterase, butyrylcholinesterase)
- Assay buffer (e.g., phosphate buffer, pH 7.4)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare a working solution of AMQI in the assay buffer.
- Pipette the cholinesterase enzyme solution into the wells of the microplate.
- For inhibitor screening, pre-incubate the enzyme with the test compounds.
- Initiate the reaction by adding the AMQI working solution to each well.
- Immediately measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 410 nm.
- Monitor the increase in fluorescence over time. The rate of increase is proportional to the cholinesterase activity.



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Experimental workflow for the fluorometric cholinesterase assay using AMQI.

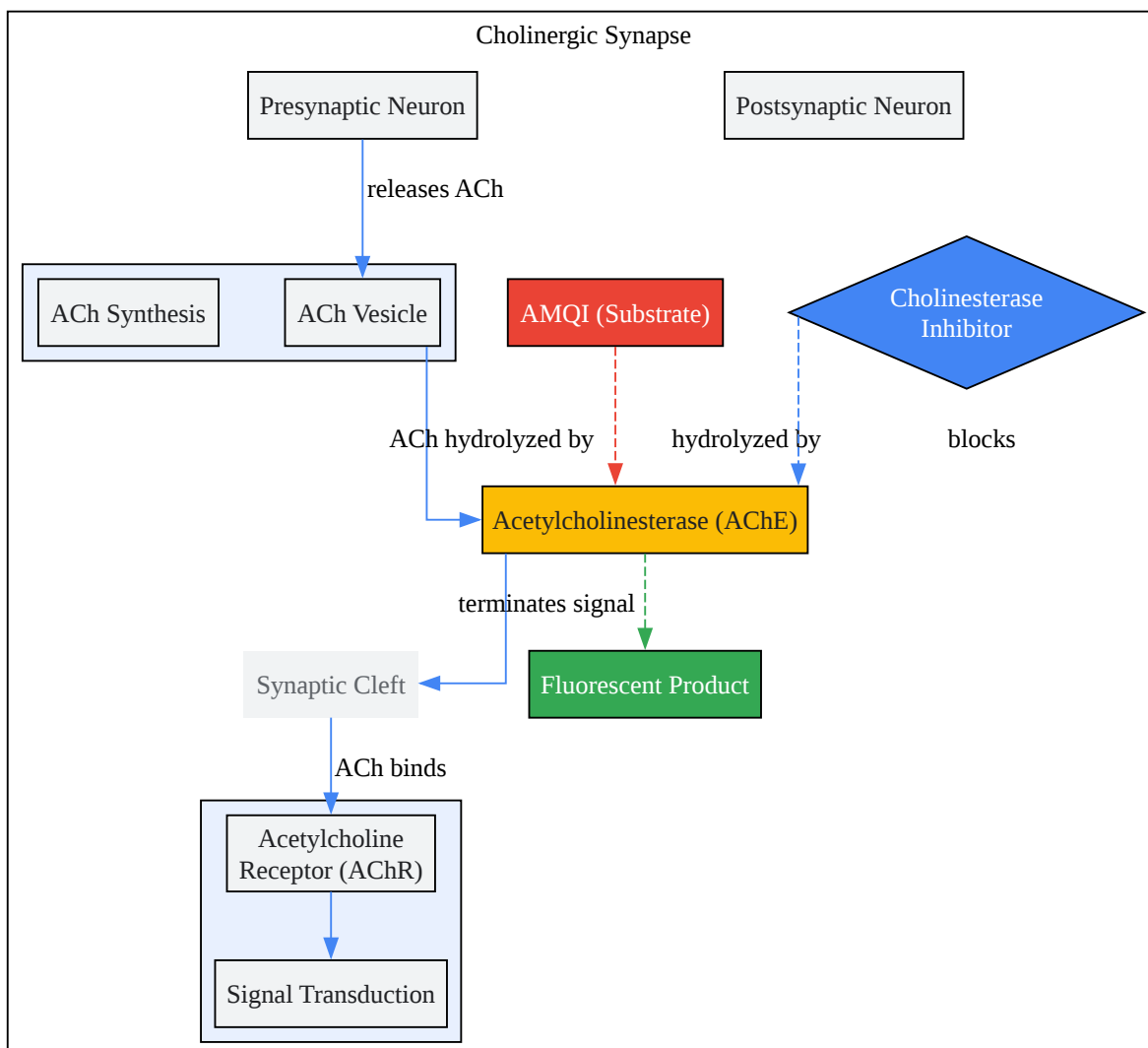
Role in Cholinergic Signaling

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system. They are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh), which terminates the signal at cholinergic synapses^{[7][8]}.

The proper functioning of cholinergic signaling is essential for processes such as learning, memory, and attention[7].

The inhibition of cholinesterases leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease[9].

AMQI serves as a valuable tool for studying these enzymes and for the discovery of new cholinesterase inhibitors. By providing a sensitive and continuous measure of enzyme activity, it facilitates the characterization of enzyme kinetics and the screening of large compound libraries for potential therapeutic agents[9][10].



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